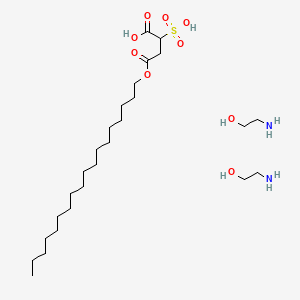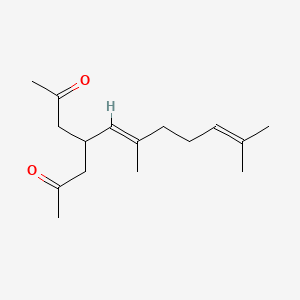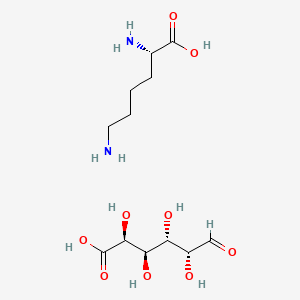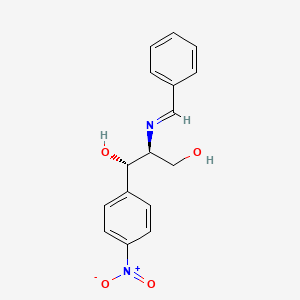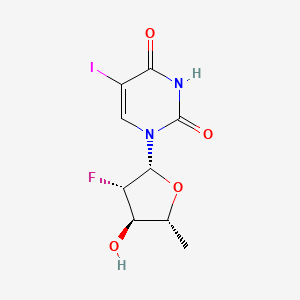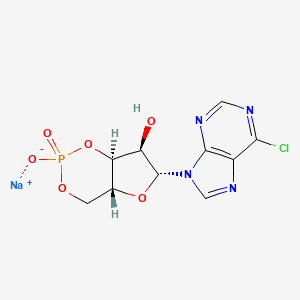
6-Chloro-9-(3,5-O-phosphinico-beta-D-ribofuranosyl)-9H-purine, monosodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-9-(3,5-O-phosphinico-beta-D-ribofuranosyl)-9H-purine, monosodium salt is a synthetic compound that belongs to the class of purine nucleosides. These compounds are known for their significant roles in various biological processes, including serving as building blocks for nucleic acids and participating in cellular signaling pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-9-(3,5-O-phosphinico-beta-D-ribofuranosyl)-9H-purine, monosodium salt typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloropurine and ribofuranose derivatives.
Glycosylation Reaction: The ribofuranose derivative is glycosylated with 6-chloropurine under acidic or basic conditions to form the nucleoside.
Phosphorylation: The nucleoside is then phosphorylated using phosphoric acid or its derivatives to introduce the phosphinico group.
Purification: The final product is purified using techniques such as crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Automation and continuous flow processes might be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-9-(3,5-O-phosphinico-beta-D-ribofuranosyl)-9H-purine, monosodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atom with an amine group would yield an amino derivative of the compound.
Aplicaciones Científicas De Investigación
6-Chloro-9-(3,5-O-phosphinico-beta-D-ribofuranosyl)-9H-purine, monosodium salt has various scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other nucleoside analogs.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and biochemical reagents.
Mecanismo De Acción
The mechanism of action of 6-Chloro-9-(3,5-O-phosphinico-beta-D-ribofuranosyl)-9H-purine, monosodium salt involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its biological effects. The exact molecular targets and pathways would require further research to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
6-Chloropurine: A precursor in the synthesis of the compound.
Adenosine: A naturally occurring nucleoside with similar structural features.
Guanosine: Another purine nucleoside with comparable biological roles.
Propiedades
Número CAS |
94200-58-5 |
|---|---|
Fórmula molecular |
C10H9ClN4NaO6P |
Peso molecular |
370.62 g/mol |
Nombre IUPAC |
sodium;(4aR,6R,7R,7aS)-6-(6-chloropurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |
InChI |
InChI=1S/C10H10ClN4O6P.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(20-10)1-19-22(17,18)21-7;/h2-4,6-7,10,16H,1H2,(H,17,18);/q;+1/p-1/t4-,6-,7-,10-;/m1./s1 |
Clave InChI |
NFGUUVNHKPUPKS-MCDZGGTQSA-M |
SMILES isomérico |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=CN=C4Cl)O)OP(=O)(O1)[O-].[Na+] |
SMILES canónico |
C1C2C(C(C(O2)N3C=NC4=C3N=CN=C4Cl)O)OP(=O)(O1)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



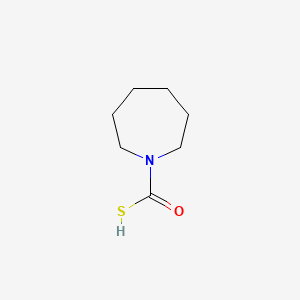


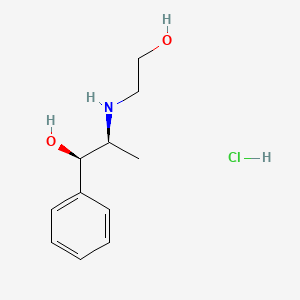
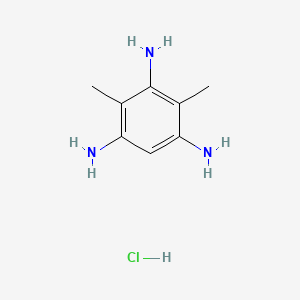

![Diethylmethyl[2-[(1-oxoallyl)oxy]propyl]ammonium chloride](/img/structure/B12685003.png)
